N-(2,5-dimethylphenyl)-N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide
説明
特性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N'-(2,5-dimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O2/c1-18-10-11-19(2)22(15-18)28-26(32)25(31)27-16-24(23-9-6-13-29(23)3)30-14-12-20-7-4-5-8-21(20)17-30/h4-11,13,15,24H,12,14,16-17H2,1-3H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUQKJIRDFMUMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC(C2=CC=CN2C)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2,5-dimethylphenyl)-N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a complex organic compound with potential pharmacological applications. This article explores its biological activities, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique molecular structure that combines various pharmacophores. The presence of the dimethylphenyl group and the pyrrole moiety suggests potential interactions with biological targets.
Molecular Formula: C₁₈H₃₁N₃O
Molecular Weight: 305.46 g/mol
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antitumor Activity
- Recent studies have indicated that derivatives of pyrrole and tetrahydroisoquinoline exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the target compound have shown IC50 values in the low micromolar range against breast and lung cancer cell lines, indicating potent antitumor properties .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 5.8 | Induction of apoptosis |
| Compound B | A549 | 3.7 | Cell cycle arrest |
- Neuroprotective Effects
- Antimicrobial Activity
Study 1: Antitumor Activity
In a study conducted on a series of tetrahydroisoquinoline derivatives, one compound demonstrated an IC50 value of 4.5 µM against the MCF-7 breast cancer cell line. This study highlighted the importance of structural modifications in enhancing cytotoxicity .
Study 2: Neuroprotection
A recent investigation into pyrrole derivatives indicated that certain compounds significantly reduced neuronal cell death in models of oxidative stress. The proposed mechanism involved modulation of apoptotic pathways and reduction of reactive oxygen species (ROS) .
Structure-Activity Relationship (SAR)
The biological activity of N-(2,5-dimethylphenyl)-N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is influenced by its structural components:
- Dimethylphenyl Group: Enhances lipophilicity and potential receptor binding.
- Pyrrole Moiety: Contributes to neuroprotective effects and may interact with neurotransmitter systems.
- Tetrahydroisoquinoline Ring: Implicated in antitumor activity through modulation of signaling pathways.
科学的研究の応用
Pharmacological Properties
The compound exhibits a range of pharmacological activities that make it a candidate for further investigation in medicinal chemistry. Its structure suggests potential interactions with various biological targets:
- Dopamine Receptors : Preliminary studies indicate that compounds with similar structural motifs can interact with dopamine receptors (D2, D3), which are crucial in treating neurological disorders such as schizophrenia and Parkinson's disease. The binding affinities and functional activities at these receptors can be optimized through structural modifications .
- Neuroprotective Effects : Research has shown that derivatives of pyrrole and tetrahydroisoquinoline possess neuroprotective properties. These compounds may help mitigate neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Synthetic Pathways
The synthesis of N-(2,5-dimethylphenyl)-N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide involves several steps:
- Starting Materials : The synthesis typically begins with readily available precursors such as 2,5-dimethylphenylamine and 1-methylpyrrole.
- Coupling Reactions : The core structure can be formed through coupling reactions between the amine and various electrophiles derived from tetrahydroisoquinoline.
- Purification : Following synthesis, the product is purified using techniques like column chromatography to ensure high purity for biological testing.
Potential Therapeutic Applications
Given its structural features and preliminary pharmacological data, this compound could have several therapeutic applications:
- Antidepressant Activity : Due to its interaction with serotonin and dopamine receptors, there is potential for developing antidepressant medications that target mood disorders.
- Cancer Treatment : The compound's ability to influence cell signaling pathways may provide a basis for anti-cancer therapies. Similar compounds have exhibited cytotoxic effects against various cancer cell lines .
Case Studies and Research Findings
Q & A
Basic: What are the critical steps and considerations in synthesizing this compound?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, including amide bond formation and functional group protection/deprotection. Key considerations include:
- Temperature control : Reactions may require low temperatures (e.g., 0–5°C) to prevent side reactions, as seen in analogous ethanediamide syntheses .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are often used to enhance reactivity and solubility .
- Inert atmosphere : Nitrogen or argon is employed to avoid oxidation of sensitive intermediates .
- Purification : Column chromatography or recrystallization (e.g., using ethyl acetate/petroleum ether) ensures high purity (>95%) .
Basic: How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer:
Analytical techniques are critical:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify functional groups and connectivity. For example, amide protons appear at δ 6.5–8.5 ppm in DMSO-d6 .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peaks within 0.001 Da accuracy) .
- X-ray Crystallography : If single crystals are obtained, bond lengths/angles validate the 3D structure .
- HPLC : Purity >95% is standard; discrepancies may indicate unreacted starting materials .
Advanced: How should researchers address contradictory data between analytical techniques (e.g., NMR vs. MS)?
Methodological Answer:
Contradictions may arise from impurities, solvent artifacts, or degradation. Resolution strategies include:
- Cross-validation : Use orthogonal methods (e.g., FTIR for functional groups, elemental analysis for C/H/N ratios) .
- Sample preparation : Ensure dryness (lyophilization) to avoid solvent peaks in NMR .
- Degradation studies : Expose the compound to stress conditions (e.g., heat, light) to identify labile groups .
- Theoretical frameworks : Computational chemistry (e.g., density functional theory) predicts spectral data for comparison .
Advanced: What methodologies are used to assess its biological activity and structure-activity relationships (SAR)?
Methodological Answer:
- In vitro assays :
- Computational modeling :
- Molecular docking : Software like AutoDock Vina predicts binding modes to targets (e.g., tetrahydroisoquinoline interactions with GPCRs) .
- QSAR models : Correlate substituent effects (e.g., methyl vs. chloro groups) with activity trends .
- In vivo studies : Rodent models assess pharmacokinetics (e.g., bioavailability via oral vs. intravenous routes) .
Advanced: How can reaction conditions be optimized for higher yield or selectivity?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent, catalyst loading, temperature) .
- Catalyst screening : Transition metals (e.g., Pd for cross-couplings) or organocatalysts (e.g., DMAP for acylations) improve efficiency .
- Kinetic studies : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer, scalable syntheses .
Basic: What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent thermal degradation .
- pH stability : Test in buffered solutions (pH 2–12); amide bonds may hydrolyze under extreme conditions .
- Light sensitivity : UV/Vis spectroscopy tracks photodegradation; use light-resistant containers .
Advanced: How can computational chemistry aid in understanding its molecular interactions?
Methodological Answer:
- Molecular dynamics (MD) simulations : Simulate binding to biological targets (e.g., 100-ns trajectories to assess protein-ligand stability) .
- Quantum mechanics (QM) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .
- ADMET prediction : Tools like SwissADME predict absorption, toxicity, and metabolic pathways .
Advanced: How to design experiments for resolving conflicting bioactivity data across studies?
Methodological Answer:
- Dose-response curves : Test a wider concentration range (e.g., 0.1 nM–100 µM) to identify non-linear effects .
- Cell line validation : Use CRISPR-edited lines to confirm target specificity (e.g., knockout vs. wild-type comparisons) .
- Meta-analysis : Aggregate data from analogous compounds (e.g., tetrahydroisoquinoline derivatives) to identify trends .
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